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3-(2-Cyclopropylethoxy)aniline

Cat. No.: B13494641
M. Wt: 177.24 g/mol
InChI Key: KPKJWDMOJQGOTB-UHFFFAOYSA-N
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Description

3-(2-Cyclopropylethoxy)aniline is a chemical building block of interest in medicinal and synthetic chemistry. It features an aniline group, a common motif in active compounds, linked to a cyclopropylethoxy chain. The cyclopropyl group is a valuable structural component in pharmaceutical research due to the ring strain and unique electronic properties it imparts, which can influence a molecule's biological activity and metabolic stability . Compounds containing an aniline moiety and cyclopropyl groups are frequently employed as intermediates in the synthesis of more complex molecules. For instance, N-cyclopropyl anilines are known key precursors in the preparation of 1-cyclopropyl-quinolone-carboxylic acids, a class of compounds with significant antibacterial properties . Similarly, in neuropharmacology, synthetic ligands incorporating a rigid trans-cyclopropylmethyl linker have been developed as bitopic ligands for dopamine receptors, demonstrating the utility of the cyclopropyl ring in designing receptor-selective probes . This combination of features makes this compound a versatile synthon for researchers developing novel compounds in drug discovery and other chemical fields. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO B13494641 3-(2-Cyclopropylethoxy)aniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

3-(2-cyclopropylethoxy)aniline

InChI

InChI=1S/C11H15NO/c12-10-2-1-3-11(8-10)13-7-6-9-4-5-9/h1-3,8-9H,4-7,12H2

InChI Key

KPKJWDMOJQGOTB-UHFFFAOYSA-N

Canonical SMILES

C1CC1CCOC2=CC=CC(=C2)N

Origin of Product

United States

Synthetic Methodologies and Strategies for 3 2 Cyclopropylethoxy Aniline

Retrosynthetic Analysis of the 3-(2-Cyclopropylethoxy)aniline Core

A logical retrosynthetic analysis of this compound identifies two key bond disconnections: the C-N bond of the aniline (B41778) and the C-O bond of the ether.

C-N Bond Disconnection: A functional group interconversion (FGI) approach points to a nitro group as a stable and common precursor to the aniline. This leads to the intermediate 3-(2-Cyclopropylethoxy)nitrobenzene. The reduction of a nitro group to an amine is a well-established and high-yielding transformation in organic synthesis.

C-O Bond Disconnection (Ether Linkage): The ether bond can be disconnected to reveal two key precursors: a substituted phenol (B47542) and a cyclopropylethoxy-containing fragment. This disconnection suggests an etherification reaction as a key step in the forward synthesis. Two primary synthetic routes emerge from this disconnection:

Route A: Disconnection leading to 3-Nitrophenol (B1666305) and a 2-Cyclopropylethyl halide or sulfonate. This is indicative of a Williamson ether synthesis.

Route B: Disconnection leading to a halogenated nitrobenzene (B124822), such as 1-Bromo-3-nitrobenzene (B119269), and 2-Cyclopropylethanol (B145733). This suggests a copper-catalyzed Ullmann condensation.

This analysis outlines a convergent synthesis where the aromatic core and the cyclopropyl (B3062369) side-chain are prepared separately and then coupled, followed by the final functional group transformation to yield the target aniline.

Precursor Synthesis and Intermediate Functionalization

The successful synthesis of this compound relies on the efficient preparation of its key precursors.

Halogenated Aromatic Precursors

Halogenated aromatic compounds serve as crucial electrophiles in etherification reactions. For the synthesis of this compound, the following precursors are of primary importance:

3-Nitrophenol: This is a commercially available and relatively inexpensive starting material. Its phenolic hydroxyl group can be deprotonated to form a nucleophile for the Williamson ether synthesis.

1-Halogeno-3-nitrobenzenes: Compounds such as 1-bromo-3-nitrobenzene or 1-chloro-3-nitrobenzene (B92001) are also commercially available. The halogen atom provides a site for nucleophilic aromatic substitution, particularly in copper-catalyzed reactions like the Ullmann condensation. The nitro group activates the aromatic ring towards such substitutions.

Cyclopropylethoxy-Containing Reagents

2-Cyclopropylethanol: This key intermediate can be synthesized through various methods, including the reduction of cyclopropylacetic acid or its esters.

Activation of 2-Cyclopropylethanol: For the Williamson ether synthesis, the hydroxyl group of 2-cyclopropylethanol must be converted into a good leaving group. This is typically achieved by reaction with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base like pyridine (B92270) to form the corresponding sulfonate ester (e.g., 2-cyclopropylethyl tosylate). Alternatively, it can be converted to an alkyl halide (e.g., 2-cyclopropylethyl bromide) using reagents like phosphorus tribromide.

Reagent NameStructurePurpose in Synthesis
2-Cyclopropylethanolc-C3H5CH2CH2OHSource of the cyclopropylethoxy side-chain.
2-Cyclopropylethyl tosylatec-C3H5CH2CH2OTsActivated form of 2-cyclopropylethanol for Williamson ether synthesis.
2-Cyclopropylethyl bromidec-C3H5CH2CH2BrAlternative activated form for Williamson ether synthesis.

Key Coupling and Transformation Reactions

The assembly of the precursors into the final product involves several key chemical transformations.

Etherification Reactions Involving Cyclopropylethoxy Fragments

The formation of the ether linkage is a pivotal step. The choice of reaction often depends on the specific precursors being used.

Williamson Ether Synthesis: This is a widely used method for forming ethers. In this context, it would involve the reaction of the sodium or potassium salt of 3-nitrophenol (formed by treating 3-nitrophenol with a base such as sodium hydride or potassium carbonate) with an activated form of 2-cyclopropylethanol, such as 2-cyclopropylethyl tosylate or bromide. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724).

Ullmann Condensation: This copper-catalyzed reaction is an alternative for forming aryl ethers. It involves the reaction of a halogenated nitrobenzene (e.g., 1-bromo-3-nitrobenzene) with 2-cyclopropylethanol in the presence of a copper catalyst (e.g., copper(I) iodide) and a base (e.g., potassium carbonate) at elevated temperatures.

Mitsunobu Reaction: This reaction provides another route to the ether linkage, proceeding under milder conditions. It involves the reaction of 3-nitrophenol with 2-cyclopropylethanol in the presence of a phosphine (B1218219) reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate - DEAD).

ReactionReactant 1Reactant 2Key ReagentsProduct
Williamson Ether Synthesis3-Nitrophenol2-Cyclopropylethyl tosylateBase (e.g., K2CO3)3-(2-Cyclopropylethoxy)nitrobenzene
Ullmann Condensation1-Bromo-3-nitrobenzene2-CyclopropylethanolCuI, Base (e.g., K2CO3)3-(2-Cyclopropylethoxy)nitrobenzene
Mitsunobu Reaction3-Nitrophenol2-CyclopropylethanolPPh3, DEAD3-(2-Cyclopropylethoxy)nitrobenzene

Aromatic Amine Formation via Nitro Group Reduction

The final step in the synthesis of this compound is the reduction of the nitro group in the intermediate 3-(2-Cyclopropylethoxy)nitrobenzene. This is a common and generally high-yielding transformation. A variety of reducing agents can be employed for this purpose, offering a range of reaction conditions and selectivities.

Catalytic Hydrogenation: This is a clean and efficient method involving the use of hydrogen gas in the presence of a metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. The reaction is typically carried out in a solvent such as ethanol (B145695) or ethyl acetate (B1210297) under a hydrogen atmosphere.

Metal-Acid Reductions: A classic method for nitro group reduction involves the use of a metal in the presence of an acid. Common combinations include tin (Sn) and hydrochloric acid (HCl), or iron (Fe) and hydrochloric acid or acetic acid.

Other Reducing Agents: Other reagents such as sodium dithionite (B78146) (Na2S2O4) or stannous chloride (SnCl2) can also be used for the reduction of aromatic nitro groups.

The choice of reducing agent can be influenced by the presence of other functional groups in the molecule to ensure chemoselectivity.

Reduction MethodReducing AgentCatalyst (if any)Solvent
Catalytic HydrogenationH2Pd/C, Pt/C, or Raney NiEthanol, Ethyl Acetate
Metal-Acid ReductionSn or Fe-HCl or Acetic Acid
Chemical ReductionNa2S2O4 or SnCl2-Varies

Nucleophilic Aromatic Substitution Routes

The synthesis of this compound can be strategically approached through Nucleophilic Aromatic Substitution (SNAr). This method is particularly effective when an aromatic ring is activated by electron-withdrawing groups, which facilitate the attack of a nucleophile. fishersci.senih.gov A plausible SNAr pathway for constructing the target molecule involves a two-step sequence: the formation of an ether linkage via SNAr, followed by the reduction of a nitro group.

A hypothetical, yet chemically sound, route begins with 1-fluoro-3-nitrobenzene (B1663965) as the aromatic substrate. The fluorine atom serves as an excellent leaving group in SNAr reactions, often showing greater reactivity than other halogens. nih.gov The nitro group at the meta-position strongly activates the ring towards nucleophilic attack. The nucleophile in this reaction would be the alkoxide of 2-cyclopropylethanol, generated in situ by a suitable base.

The mechanism proceeds via the addition of the 2-cyclopropylethoxide anion to the carbon atom bearing the fluorine. This forms a resonance-stabilized negative intermediate known as a Meisenheimer complex. nih.gov The negative charge is delocalized across the aromatic ring and, importantly, onto the oxygen atoms of the nitro group, which stabilizes the intermediate and drives the reaction forward. In the final step of the substitution, the fluoride (B91410) ion is eliminated, restoring the aromaticity of the ring and yielding 1-(2-Cyclopropylethoxy)-3-nitrobenzene.

The subsequent step is the reduction of the nitro group to the desired amine functionality. This is a standard transformation in organic synthesis, commonly achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel, under a hydrogen atmosphere. This reduction is typically clean and high-yielding, leading to the final product, this compound.

Alternative SNAr strategies could involve other leaving groups or different activating groups, but the nitro-activated fluoride substrate represents a classic and efficient approach.

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of this compound is crucial for maximizing yield and purity while ensuring process efficiency. The optimization would focus on the key steps: the ether formation (whether through SNAr or a related Williamson ether synthesis) and the nitro group reduction.

For the ether formation step, several parameters can be systematically varied:

Base: The choice of base for deprotonating 2-cyclopropylethanol is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium hydride (KH) are effective. masterorganicchemistry.com Alternatively, weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used, often requiring higher temperatures but potentially offering better selectivity. jk-sci.com

Solvent: The reaction is typically performed in polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile. chem-station.com These solvents effectively solvate the cation of the base while leaving the alkoxide nucleophile reactive. The choice of solvent can significantly impact reaction rate and side product formation.

Temperature: The reaction temperature is a key variable. While higher temperatures generally increase the reaction rate, they can also lead to decomposition or unwanted side reactions. The optimal temperature must be determined empirically to balance reaction speed and yield.

Leaving Group: In an SNAr context, fluoride is often the most reactive leaving group, followed by chloride. nih.gov If employing a Williamson-type synthesis on 3-aminophenol (B1664112), the alkylating agent would be a 2-cyclopropylethyl halide or sulfonate, where iodide or tosylate would be excellent leaving groups. wikipedia.org

For the nitro group reduction, optimization would involve:

Catalyst: The choice and loading of the catalyst (e.g., Pd/C, PtO₂) affect the reaction rate and efficiency.

Hydrogen Pressure: Higher pressures of hydrogen gas can accelerate the reduction but require specialized equipment.

Solvent and Temperature: Solvents like ethanol, methanol, or ethyl acetate are common. The reaction is often run at room temperature but may be gently heated to ensure completion.

A hypothetical optimization study for the ether formation step is presented in the table below, illustrating how systematic variation of conditions can lead to improved yields.

Table 1: Hypothetical Optimization of Ether Formation

Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1 K₂CO₃ Acetonitrile 80 24 65
2 Cs₂CO₃ Acetonitrile 80 18 78
3 NaH THF 65 12 85
4 NaH DMF 25 12 82
5 NaH DMF 60 8 92
6 KH THF 65 10 88

Green Chemistry Principles in this compound Synthesis

Incorporating green chemistry principles into the synthesis of this compound aims to reduce the environmental impact of the process. This involves considering aspects such as atom economy, solvent choice, energy consumption, and waste generation. imist.ma

Solvent Selection: Traditional solvents for SNAr and Williamson ether syntheses, such as DMF and DMSO, are effective but pose environmental and health concerns. A key green objective would be to replace these with more benign alternatives. Options could include greener polar aprotic solvents like dimethyl carbonate or cyclopentyl methyl ether (CPME), or even exploring solvent-free conditions, potentially using phase-transfer catalysis to facilitate the reaction. beilstein-journals.org

Energy Efficiency: Reactions can be made more energy-efficient by using highly active catalysts that allow for lower reaction temperatures and shorter reaction times. For instance, microwave-assisted synthesis is a well-established technique for accelerating organic reactions, often leading to significant reductions in energy consumption compared to conventional heating.

Atom Economy: The proposed SNAr and subsequent reduction pathway generally has good atom economy. The main byproduct in the ether formation is a simple salt (e.g., sodium fluoride). Catalytic hydrogenation is an excellent example of an atom-economical reaction, as the only theoretical byproduct is water. To further improve this, catalysts should be chosen for their high turnover number and potential for recovery and reuse.

Alternative Reagents: The use of a strong base like sodium hydride produces hydrogen gas, which is flammable. Investigating solid-supported bases could offer advantages in terms of easier handling and separation. For the reduction step, alternatives to catalytic hydrogenation, such as transfer hydrogenation using formic acid or its salts as the hydrogen source, can avoid the need for handling pressurized hydrogen gas.

By systematically applying these principles, the synthesis of this compound can be designed to be not only efficient and high-yielding but also environmentally responsible.

Chemical Reactivity and Derivatization of 3 2 Cyclopropylethoxy Aniline

Reactivity of the Aniline (B41778) Moiety

The aniline portion of the molecule, consisting of a primary amino group attached to a benzene (B151609) ring, is the most reactive site for many chemical transformations. The amino group strongly influences the reactivity of the aromatic ring and also serves as a nucleophilic center for various reactions.

The aniline moiety is highly activated towards electrophilic aromatic substitution. The amino group (-NH₂) is a powerful activating group and directs incoming electrophiles to the ortho and para positions. Similarly, the 2-cyclopropylethoxy group (-OCH₂CH₂-c-Pr) is an alkoxy group, which is also activating and ortho, para-directing. In 3-(2-Cyclopropylethoxy)aniline, these two groups are in a meta relationship, meaning their directing effects are cooperative and reinforce each other.

Both groups direct electrophiles to the C2, C4, and C6 positions of the benzene ring. Consequently, electrophilic substitution reactions such as halogenation, nitration, and sulfonation are expected to occur preferentially at these sites.

Halogenation: Reactions with reagents like bromine (Br₂) or iodine (I₂) can proceed readily, often without a catalyst, due to the high reactivity of the ring. It can be challenging to control the reaction to achieve monosubstitution, with di- and tri-substituted products forming easily. libretexts.org

Nitration: Direct nitration with nitric acid is often destructive to the aniline ring due to oxidation. libretexts.org To achieve controlled nitration, the amino group is typically first protected by acetylation. This forms an acetanilide, which moderates the activating effect and reduces the susceptibility to oxidation. The acetyl group can be removed later by hydrolysis to regenerate the amine. libretexts.org

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation reactions are generally unsuccessful with anilines. The amino group complexes with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring and preventing the desired substitution. libretexts.org

Table 1: Predicted Electrophilic Aromatic Substitution Reactions
ReactionReagentPrimary Product Position(s)Notes
BrominationBr₂ in a non-polar solvent2, 4, 6-tribromo derivativeReaction is very fast; over-bromination is common. libretexts.org
IodinationI₂ with NaHCO₃4-iodo derivativeAnilines are reactive enough to be iodinated directly. libretexts.org
Nitration (via acetanilide)1. (CH₃CO)₂O 2. HNO₃/H₂SO₄ 3. H₃O⁺, heat4-nitro derivativeProtection of the amine group prevents oxidation and favors the para product. libretexts.org

The nitrogen atom of the amino group possesses a lone pair of electrons, making it nucleophilic and basic. This allows for a variety of transformations directly involving the amine.

Acylation: The primary amine readily reacts with acylating agents such as acyl chlorides or acid anhydrides to form stable amide derivatives. This reaction is often performed in the presence of a base to neutralize the HCl by-product.

Alkylation: N-alkylation can be achieved by reacting the aniline with alkyl halides. However, controlling the degree of alkylation to form secondary or tertiary amines can be difficult. Catalytic methods using alcohols as alkylating agents provide an alternative route. researchgate.netresearchgate.net It is important to note that under certain conditions, C-alkylation at the activated aromatic ring can compete with N-alkylation. le.ac.uk

Diazotization: The primary aromatic amine can be converted into a diazonium salt by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl at low temperatures (0–5 °C). Aryl diazonium salts are highly versatile intermediates that can undergo a wide range of substitution reactions (Sandmeyer reactions) to introduce various functional groups (e.g., -Cl, -Br, -CN, -OH, -F) onto the aromatic ring. libretexts.org They can also participate in coupling reactions to form colored azo compounds. libretexts.org

Table 2: Common Amine-Based Transformations
TransformationReagent(s)Product Type
AcylationAcetyl chloride (CH₃COCl) or Acetic anhydride (B1165640) ((CH₃CO)₂O)N-(3-(2-cyclopropylethoxy)phenyl)acetamide
AlkylationMethyl iodide (CH₃I)N-methyl and N,N-dimethyl derivatives
DiazotizationNaNO₂ / HCl, 0-5 °C3-(2-Cyclopropylethoxy)benzenediazonium chloride

The aniline group is sensitive to oxidation and can yield different products depending on the oxidizing agent and reaction conditions.

Oxidation: Mild oxidation may lead to complex colored products due to polymerization (e.g., aniline black). Controlled oxidation can produce specific products. For instance, peroxy acids can oxidize anilines to nitroso compounds or, with stronger oxidation, to nitro compounds. rsc.orgmdpi.com Other reagents can lead to the formation of azoxybenzenes. rsc.org

Reduction: The aniline group itself is already in a reduced state. However, the diazonium salt derived from the aniline can be reductively removed (deamination) using reagents like hypophosphorous acid (H₃PO₂), effectively replacing the amino group with a hydrogen atom. libretexts.org This provides a synthetic route to compounds that may be difficult to prepare by other means.

Transformations Involving the Ether Linkage

Ethers are generally stable and unreactive functional groups. However, the C-O bond of the ether linkage in this compound can be cleaved under forcing conditions.

Acidic Cleavage: Aryl alkyl ethers can be cleaved by strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orglibretexts.org The reaction is initiated by the protonation of the ether oxygen. masterorganicchemistry.commasterorganicchemistry.com The subsequent step is a nucleophilic attack by the halide ion. In the case of an aryl alkyl ether, the cleavage occurs exclusively at the alkyl-oxygen bond via an Sₙ2 mechanism, as the aryl-oxygen bond is much stronger and the sp²-hybridized carbon of the benzene ring is resistant to nucleophilic attack. masterorganicchemistry.comlibretexts.org This reaction would yield 3-aminophenol (B1664112) and 2-cyclopropylethyl bromide or iodide.

Reactions of the Cyclopropyl (B3062369) Moiety

The cyclopropyl group is a three-membered ring with significant ring strain, which makes it susceptible to ring-opening reactions under certain conditions. These reactions relieve the strain and lead to the formation of a more stable acyclic system.

Catalytic Hydrogenation: Under catalytic hydrogenation conditions (e.g., H₂ with a Pd, Pt, or Ni catalyst), the cyclopropane (B1198618) ring can be cleaved to form a propyl group. This reaction often requires more vigorous conditions than the reduction of a simple double bond.

Acid-Catalyzed Ring Opening: Strong acids can catalyze the ring-opening of cyclopropanes, often in the presence of a nucleophile. The reaction proceeds through a protonated cyclopropane intermediate or a corner-protonated species, which is then attacked by a nucleophile.

Cycloaddition Reactions: While the cyclopropyl group in this molecule is not directly activated for cycloaddition, related structures like aryl cyclopropyl ketones can participate in formal [3+2] cycloaddition reactions with olefins under photocatalytic conditions. nih.govnih.gov This highlights the potential of the cyclopropyl ring to act as a three-carbon component in the synthesis of five-membered rings.

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials. nih.gov Anilines are frequently used as the amine component in a variety of MCRs. This compound could serve as a building block in such reactions to generate complex molecular architectures.

Ugi Reaction: This is a four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide. Using this compound as the amine component would lead to the formation of a complex α-acylamino carboxamide derivative.

Strecker Reaction: A three-component reaction between an aldehyde, an amine, and a cyanide source (like KCN) to produce an α-aminonitrile.

Other MCRs: Anilines can participate in numerous other named MCRs, such as the Biginelli or Hantzsch reactions (though the latter typically uses ammonia), enabling the rapid synthesis of diverse heterocyclic structures. nih.gov The incorporation of the 3-(2-cyclopropylethoxy)phenyl moiety via MCRs could be a strategy for creating novel compound libraries for various applications. rsc.org

Stereoselective Transformations and Chiral Derivatization

Currently, there is a notable absence of published research specifically detailing the stereoselective transformations or chiral derivatization of this compound in publicly accessible scientific literature. While general methodologies exist for the asymmetric synthesis and resolution of various aniline and cyclopropane-containing compounds, specific applications of these techniques to this compound have not been documented.

The exploration of stereoselective reactions involving this compound would be a novel area of research. Potential avenues for investigation could include enantioselective reactions targeting the aniline functional group or transformations involving the cyclopropyl moiety. Such studies would be essential to understand the chiral properties of its derivatives and to synthesize enantiomerically pure forms, which could be valuable for various scientific applications.

Future research in this area would need to establish foundational methodologies for inducing chirality and for the analytical separation and characterization of any resulting stereoisomers. This would likely involve screening various chiral catalysts, derivatizing agents, and chromatographic conditions to achieve successful stereoselective outcomes.

Structural Analogs and Advanced Derivatives of the 3 2 Cyclopropylethoxy Aniline Scaffold

Design Principles for Modified Cyclopropylethoxy-Anilines

The modification of the 3-(2-Cyclopropylethoxy)aniline scaffold is guided by principles aimed at systematically tuning its physicochemical and pharmacological properties. These principles are rooted in established medicinal chemistry and materials science strategies, targeting the three main components of the molecule: the aniline (B41778) ring, the amino group, and the cyclopropylethoxy side chain.

The Aniline Core as a Synthon: The aromatic ring is a rigid scaffold that can be functionalized to alter steric bulk, electronic distribution, and reactivity. Introducing substituents allows for the modulation of properties such as basicity and nucleophilicity.

The Cyclopropyl (B3062369) Moiety as a Bioisostere: The cyclopropyl group is a valuable bioisostere for moieties like vinyl and isopropyl groups. Its rigid, three-dimensional structure can provide favorable interactions within biological targets. Furthermore, the cyclopropyl group is known to enhance metabolic stability by blocking potential sites of oxidative metabolism, a key consideration in drug design.

The Alkoxy Linker for Spacing and Flexibility: The ethoxy linker provides a specific spatial separation between the aniline core and the terminal cyclopropyl group. Modifications to the linker length or composition can be used to optimize the orientation and positioning of the functional groups for desired interactions.

Design strategies often involve a multi-parameter optimization approach. For instance, modifications may be designed to enhance solubility by introducing polar groups, increase lipophilicity with nonpolar substituents, or alter the hydrogen bonding capacity of the molecule by modifying the amino group. The overarching goal is to create analogs with tailored properties for specific applications, ranging from bioactive molecules to functional materials.

Positional and Substituent Effects on Reactivity and Chemical Properties

The chemical behavior of the this compound scaffold is profoundly influenced by the interplay of its constituent functional groups and any additional substituents on the aromatic ring. The amino (-NH₂) group and the meta-positioned alkoxy (-OR) group both act as electron-donating groups, activating the ring toward electrophilic aromatic substitution. libretexts.org

The -NH₂ group is a powerful activating group and directs incoming electrophiles to the ortho and para positions (carbons 2, 4, and 6). The -OR group is also an ortho-, para-director. The combined influence of these two groups strongly favors substitution at the positions ortho and para to the highly activating amino group. Therefore, electrophilic substitution on this compound is expected to yield predominantly 2-, 4-, and 6-substituted products.

The basicity of the aniline nitrogen, a critical chemical property, is directly modulated by the electronic nature of substituents on the ring. This effect can be quantified using Hammett substituent constants (σ), where electron-donating groups (EDGs) increase basicity (lower pKa of the conjugate acid) and electron-withdrawing groups (EWGs) decrease basicity (higher pKa). acs.orgresearchgate.net For this compound, the electron-donating alkoxy group slightly increases the basicity of the aniline compared to an unsubstituted aniline. Further substitution on the ring would predictably alter this property.

Below is an interactive table illustrating the Hammett constants for various common substituents, which provides a quantitative measure of their electronic influence on an aromatic ring. science.govoup.com

SubstituentMeta Constant (σm)Para Constant (σp)Electronic Effect
-OCH30.11-0.24Donating (Resonance) / Withdrawing (Inductive)
-CH3-0.06-0.16Donating
-Cl0.370.22Withdrawing
-CN0.620.67Strongly Withdrawing
-NO20.730.78Strongly Withdrawing
-NH2-0.04-0.66Strongly Donating

Synthesis of Bicyclic and Spiro Systems Incorporating the Core Structure

The this compound scaffold is a suitable precursor for the synthesis of more complex and rigid molecular frameworks, such as bicyclic and spirocyclic systems. These structures are of great interest as they can enforce specific conformations and explore novel regions of chemical space.

Bicyclic Systems: One prominent method for constructing bicyclic systems from anilines is the Doebner-von Miller reaction, which yields quinolines. wikipedia.org This reaction involves the condensation of an aniline with an α,β-unsaturated aldehyde or ketone under acidic conditions. lookchem.comnih.gov For this compound, a reaction with a simple α,β-unsaturated carbonyl compound like acrolein would be expected to produce a cyclopropylethoxy-substituted quinoline (B57606). The cyclization can lead to two possible regioisomers, with the formation of the 7-substituted or 5-substituted quinoline being dictated by the site of electrophilic attack on the aniline ring (ortho or para to the amino group, respectively).

Spiro Systems: Spirocycles can be generated from anilines through multi-component reactions or intramolecular cyclization strategies. A plausible approach involves the Strecker reaction, where a cyclic ketone (e.g., N-benzyl-4-piperidone), aniline, and a cyanide source react to form an α-aminonitrile. nih.govwikipedia.org Subsequent hydrolysis and condensation steps can forge a new heterocyclic ring, creating a spirocyclic junction. Applying this strategy, this compound could be used in place of aniline to generate novel spiro[piperidine-4,4'-imidazolidinone] derivatives, incorporating the unique cyclopropylethoxy moiety into the final structure. wikipedia.org

Heterocyclic Fused Derivatives Utilizing this compound as a Synthon

The aniline moiety is a classic starting point for building fused heterocyclic systems, where a new ring is annulated onto the existing benzene (B151609) ring.

Fischer Indole (B1671886) Synthesis: A well-established route to fused indoles is the Fischer indole synthesis. wikipedia.org This method requires the initial conversion of the aniline to its corresponding phenylhydrazine. This can be achieved by diazotization of the amino group with sodium nitrite (B80452) under acidic conditions, followed by reduction of the resulting diazonium salt with a reducing agent like tin(II) chloride. The obtained 3-(2-Cyclopropylethoxy)phenylhydrazine can then be condensed with an aldehyde or ketone (e.g., acetone) under acidic catalysis to induce a nih.govnih.gov-sigmatropic rearrangement and subsequent cyclization, ultimately yielding a substituted indole. thermofisher.combyjus.com

Skraup Quinoline Synthesis: The Skraup synthesis provides a direct method to fuse a pyridine (B92270) ring onto the aniline core to form a quinoline. In this one-pot reaction, this compound would be heated with glycerol, a strong acid (typically sulfuric acid), and an oxidizing agent (such as the nitrobenzene (B124822) corresponding to the starting aniline). nih.gov This acid-catalyzed cyclization and dehydration sequence would generate a cyclopropylethoxy-substituted quinoline, with the regiochemical outcome again depending on the direction of the intramolecular electrophilic substitution.

Polymeric Architectures Derived from this compound Monomers

Aniline and its derivatives are well-known monomers for the synthesis of conducting polymers, most notably polyaniline (PANI). The this compound monomer can be used to create novel polymeric materials with potentially enhanced properties.

Oxidative Polymerization: The most common method for synthesizing polyanilines is through chemical or electrochemical oxidative polymerization. rsc.org In a typical chemical synthesis, this compound would be dissolved in an acidic solution (e.g., HCl) and polymerized by the dropwise addition of an oxidant such as ammonium (B1175870) persulfate. rsc.org This process generates a polymer chain consisting of repeating aniline units.

The presence of the 3-(2-Cyclopropylethoxy) substituent is expected to significantly influence the properties of the resulting polymer.

Solubility: Alkoxy groups are known to improve the solubility of polyanilines in common organic solvents, which is a major advantage over the often-intractable parent PANI. rsc.orgrsc.org This enhanced solubility facilitates easier processing and characterization of the polymer.

Morphology and Conductivity: The steric bulk of the side chain can affect the planarity of the polymer backbone and the efficiency of intermolecular chain packing. This, in turn, can influence the polymer's morphology and electrical conductivity.

Step-Growth Polymerization: Alternatively, the amino group of this compound can participate in step-growth polymerizations. For example, condensation with difunctional monomers like diacyl chlorides would yield polyamides. Another approach involves reacting the aniline derivative with sulfur monochloride to produce poly[N,N-(phenylamino)disulfides], a class of polymers with a unique sulfur-nitrogen backbone where the electronic properties are modulated by the aniline substituent. nih.gov

Mechanistic and Theoretical Investigations

Reaction Mechanism Elucidation for Synthetic Pathways

Kinetic Studies and Reaction Rate Analysis

No specific kinetic studies or reaction rate analyses for the synthesis of 3-(2-cyclopropylethoxy)aniline have been reported in the reviewed literature. In general, the kinetics of related reactions, such as the reductive alkylation of aniline (B41778), have been studied and are known to be influenced by factors like catalyst type, substrate concentration, hydrogen pressure, and temperature. researchgate.net For instance, studies on the reductive alkylation of aniline with acetone (B3395972) have shown that the formation of a Schiff's base intermediate can be the rate-limiting step. researchgate.net However, without experimental data for this compound, any discussion of its reaction kinetics remains speculative.

Isotope Effects in Reaction Mechanisms

The use of stable isotopes like deuterium (B1214612) (²H), ¹³C, and ¹⁵N is a powerful tool for elucidating reaction mechanisms by identifying bond-breaking and bond-forming steps. symeres.comisotope.comnih.gov For example, a primary kinetic isotope effect (KIE) observed when a C-H bond is replaced with a C-D bond can indicate that this bond is broken in the rate-determining step of the reaction. researchgate.net Mechanistic studies on aniline deuteration have utilized these principles. researchgate.net However, no studies employing isotope labeling to investigate the reaction mechanisms of this compound have been found. Such studies would be invaluable in confirming the mechanisms of its synthesis and subsequent reactions.

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry provides deep insights into the structure, stability, and reactivity of molecules. lumenlearning.comlibretexts.orgchemistrysteps.com While some basic computed properties for this compound are available from chemical suppliers, such as a LogP of 2.4477 and a Topological Polar Surface Area (TPSA) of 35.25 Ų, in-depth theoretical studies are absent from the literature. chemscene.com

Density Functional Theory (DFT) Calculations on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used quantum mechanical method to study the electronic structure of molecules. ijcce.ac.irresearchgate.netekb.eg Such calculations can determine properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding a molecule's reactivity and electronic transitions. ijcce.ac.irekb.eg For various aniline derivatives, DFT studies have been used to analyze their electronic properties, reactivity descriptors, and nonlinear optical properties. researchgate.netrsc.org However, no specific DFT studies focused on the electronic structure and reactivity of this compound have been published.

Conformational Analysis of this compound and its Derivatives

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. libretexts.orgchemistrysteps.comsapub.org The flexibility of the ethoxy chain and its interaction with the aniline ring and the cyclopropyl (B3062369) group would determine the preferred conformations of this compound. These conformations can influence the molecule's physical properties and biological activity. While general principles of conformational analysis are well understood, lumenlearning.comchemistrysteps.comsapub.org a specific conformational analysis of this compound using computational methods has not been reported.

Transition State Analysis of Key Reactions

Transition state theory is fundamental to understanding reaction rates and mechanisms. d-nb.info Computational methods, particularly DFT, can be used to locate and characterize the transition state structures of key reaction steps, providing insights into the activation energy and the geometry of the activated complex. beilstein-journals.orgnih.gov For example, DFT studies have been used to investigate the transition states in the Bamberger rearrangement of N-phenylhydroxylamine to aminophenols beilstein-journals.orgbeilstein-journals.org and in cycloaddition reactions involving nitrones. researchgate.net There is, however, no published research on the transition state analysis for any reaction involving this compound.

Intermolecular Interactions and Self-Assembly Propensities

The molecular structure of this compound, featuring an aromatic aniline ring, an ether linkage, and a cyclopropyl group, dictates its potential for various intermolecular interactions. These non-covalent forces are crucial in determining the compound's physical properties and its ability to form ordered supramolecular structures through self-assembly. The primary interactions expected for this molecule include hydrogen bonding, π-stacking, and van der Waals forces.

The aniline moiety provides a primary amine (-NH2) group, which can act as a hydrogen bond donor, and the nitrogen atom's lone pair of electrons allows it to function as a hydrogen bond acceptor. libretexts.org The presence of both a donor and an acceptor site enables the formation of intermolecular hydrogen bonds between molecules of this compound. libretexts.org These interactions, where a hydrogen atom is shared between the nitrogen of one molecule and the nitrogen of another, can lead to the formation of chains or more complex networks, significantly influencing the compound's melting and boiling points. The ether oxygen in the cyclopropylethoxy side chain also presents an additional hydrogen bond acceptor site. libretexts.org

The aromatic phenyl ring of the aniline group is electron-rich, making it susceptible to π-π stacking interactions. rsc.org These interactions occur when the π-orbitals of adjacent aromatic rings overlap, contributing to the stabilization of molecular assemblies. encyclopedia.pub The stacking can occur in various geometries, such as face-to-face or offset, and the strength of this interaction is influenced by the substituents on the aromatic ring. rsc.orgscirp.org The ethoxy substituent on the aniline ring can modulate the electron density of the π-system, thereby influencing the strength of these stacking interactions. rsc.org

The combination of these intermolecular forces suggests a propensity for this compound to undergo self-assembly. sioc-journal.cn Hydrogen bonding can direct the formation of one-dimensional chains, while π-stacking can promote the organization of these chains into two- or three-dimensional architectures. The flexible ethoxy chain and the rigid cyclopropyl group will also play a role in the packing efficiency and the resulting morphology of any self-assembled structures. The interplay between the directional and specific nature of hydrogen bonding and the less directional π-stacking and van der Waals forces would determine the final supramolecular arrangement. rsc.orguva.es

Table 1: Potential Intermolecular Interactions in this compound and Their Characteristics

Interaction TypeParticipating Functional GroupsTypical Energy (kJ/mol)Nature of Interaction
Hydrogen BondingAniline (-NH2) as donor and acceptor; Ether (-O-) as acceptor10 - 40Directional, specific
π-π StackingAniline (aromatic ring)5 - 50Non-directional, dependent on geometry
Dipole-DipoleAniline (-NH2), Ether (-O-)5 - 25Directional
London DispersionEntire molecule, especially alkyl and cyclopropyl parts1 - 10Non-directional, increases with surface area

Advanced Applications in Chemical Research and Materials Science

Role as Versatile Synthetic Intermediates in Fine Chemical Synthesis

Aniline (B41778) and its derivatives are foundational building blocks in organic synthesis, prized for the reactivity of the amino group and the potential for substitution on the aromatic ring. 3-(2-Cyclopropylethoxy)aniline serves as a valuable intermediate in fine chemical synthesis, allowing for the introduction of the unique cyclopropylethoxy moiety into more complex molecules. The primary utility of this compound lies in its nucleophilic amino group, which can readily undergo a variety of chemical transformations.

Key reactions involving the aniline functional group include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups onto the nitrogen atom.

Diazotization: Conversion of the amino group into a diazonium salt (-N₂⁺), which is an exceptionally versatile intermediate. Diazonium salts can be subsequently converted into a wide range of functional groups, including halides, nitriles, hydroxyls, and can also be used in azo coupling reactions to form dyes.

Electrophilic Aromatic Substitution: The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions of the benzene (B151609) ring.

The presence of the 3-(2-Cyclopropylethoxy) substituent provides specific steric and electronic properties to the resulting molecules, potentially influencing their solubility, binding characteristics, and metabolic stability in various applications. While specific yield data for reactions using this compound is not widely published, the general reactivity is analogous to other substituted anilines.

Precursors for Functional Organic Materials

The aniline scaffold is a key component in the synthesis of various functional organic materials. The ability to polymerize or be incorporated into larger conjugated systems makes aniline derivatives like this compound attractive precursors for materials with tailored electronic and optical properties.

Conducting Polymers and Sensor Applications (e.g., Polyaniline Derivatives)

Polyaniline (PANI) is one of the most studied conducting polymers due to its straightforward synthesis, environmental stability, and tunable conductivity. nih.govresearchgate.net The electrical properties of PANI can be significantly altered by substituting the aniline monomer. mdpi.com The polymerization of this compound, either as a homopolymer or a copolymer with aniline, would yield a PANI derivative with distinct characteristics.

The cyclopropylethoxy group would influence the resulting polymer's properties in several ways:

Solubility: The flexible and non-polar nature of the substituent could enhance the polymer's solubility in organic solvents, facilitating easier processing and film formation.

Morphology: The substituent can affect the packing of the polymer chains, influencing the material's morphology at the nanoscale.

Sensing Properties: The ether linkage and the cyclopropyl (B3062369) group introduce potential new binding sites for analytes. When used as the active layer in a chemical sensor, these modifications can enhance sensitivity and selectivity towards specific molecules. nih.gov For instance, the polymer's conductivity could change measurably upon exposure to certain gases or chemicals, forming the basis of a sensor. researchgate.net

PropertyExpected Influence of 3-(2-Cyclopropylethoxy) Group
Conductivity May be slightly lower than pristine PANI due to steric hindrance affecting chain planarity, but remains tunable through doping.
Processability Likely improved due to increased solubility in common organic solvents.
Sensor Selectivity Potentially enhanced for specific analytes that can interact with the ether or cyclopropyl functionalities.

Optical and Electronic Material Precursors

Aniline derivatives are precursors to a wide range of materials used in optics and electronics, including dyes, liquid crystals, and components of organic light-emitting diodes (OLEDs). The specific substitution pattern and electronic nature of this compound make it a candidate for creating materials with tailored properties. The electron-donating nature of the alkoxy and amino groups influences the HOMO-LUMO energy gap of molecules derived from this compound, which in turn dictates their absorption and emission spectra. This makes it a potentially useful building block for custom chromophores and fluorophores.

Molecular Probes for Biochemical Pathway Elucidation (Non-Clinical Focus)

In biochemical research, molecular probes are essential tools for studying biological processes at the molecular level. The structure of this compound can be incorporated into larger molecules designed as probes for in vitro studies.

Ligand Design for Protein-Ligand Interaction Studies (In Vitro Biochemical Assays)

The aniline moiety is a common feature in many biologically active molecules and serves as a key "pharmacophore" for interacting with protein targets. The this compound scaffold can be used to design and synthesize novel ligands for studying protein-ligand interactions. The cyclopropyl group is often used in medicinal chemistry to introduce conformational rigidity and improve metabolic stability, while the ethoxy linker provides flexibility.

In an in vitro setting, derivatives of this compound could be synthesized and tested for their ability to bind to a specific protein target using techniques like:

Isothermal Titration Calorimetry (ITC): To measure the thermodynamic parameters of binding (enthalpy, entropy, and binding affinity).

Surface Plasmon Resonance (SPR): To study the kinetics of binding and dissociation.

Fluorescence Polarization Assays: To determine binding affinity in a high-throughput format.

These studies provide fundamental insights into how molecules recognize and bind to protein active sites, without making any claims about therapeutic use.

Structural Basis of Molecular Recognition (e.g., Co-crystallization Studies, Binding Affinity without therapeutic claims)

Understanding the precise three-dimensional interactions between a ligand and its protein target is crucial for molecular recognition studies. Co-crystallization is an experimental technique where a protein is crystallized in the presence of a ligand, and the resulting crystal structure is determined by X-ray diffraction.

Scaffolds for Diverse Chemical Libraries

In the field of medicinal chemistry and drug discovery, the concept of a molecular scaffold is fundamental to the design and synthesis of new therapeutic agents. A scaffold represents the core structural framework of a molecule, upon which various chemical modifications can be made to generate a library of diverse compounds. This diversity is crucial for exploring the vast chemical space and identifying molecules with desired biological activities. The strategic selection of a scaffold is therefore a critical step in the development of novel chemical libraries.

The utility of a particular molecule as a scaffold is determined by several factors, including its synthetic accessibility, the presence of functional groups that allow for diversification, and its inherent three-dimensional shape, which can influence interactions with biological targets. Aniline derivatives, in general, have been widely explored as scaffolds in medicinal chemistry due to the reactive nature of the amino group, which allows for a wide range of chemical transformations.

However, a comprehensive review of the scientific literature and chemical databases does not reveal any specific examples or detailed research findings where This compound has been utilized as a central scaffold for the construction of diverse chemical libraries. While the individual structural components of this molecule—the aniline ring, the ether linkage, and the cyclopropyl group—are all features found in various biologically active compounds, the specific combination in this compound has not been reported as a foundational structure for combinatorial chemistry efforts or diversity-oriented synthesis.

The potential of a chemical compound to act as a successful scaffold for a diverse library is typically demonstrated through its use in the synthesis of a multitude of derivatives, which are then often screened for biological activity. This process involves systematically varying the substituents on the scaffold to explore the structure-activity relationships. There are currently no published studies that document such a systematic exploration originating from this compound.

Therefore, while the principles of using molecular scaffolds to generate diverse chemical libraries are well-established, there is no available scientific evidence to suggest that this compound has been employed in this capacity. The advanced applications of this specific compound in the context of creating diverse chemical libraries remain unexplored and undocumented in the current body of scientific literature.

Analytical and Spectroscopic Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods probe the interaction of electromagnetic radiation with the molecule, providing fundamental insights into its electronic and vibrational properties, and the environment of specific nuclei.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 3-(2-Cyclopropylethoxy)aniline is predicted to show distinct signals corresponding to each unique proton environment. The aromatic protons on the aniline (B41778) ring would typically appear as complex multiplets in the downfield region (approximately 6.2-7.1 ppm) due to the electron-donating effects of both the amino and ethoxy substituents. The -NH₂ protons would likely present as a broad singlet, the chemical shift of which can be variable. The protons of the ethoxy linker (-OCH₂CH₂-) would be observed as two triplets. The -OCH₂- group, being adjacent to the oxygen atom, would be shifted further downfield compared to the -CH₂- group adjacent to the cyclopropyl (B3062369) ring. The cyclopropyl group itself would exhibit characteristic signals in the upfield region of the spectrum (typically 0.2-0.9 ppm), with the methine (-CH-) and methylene (B1212753) (-CH₂-) protons showing complex splitting patterns due to geminal and vicinal coupling. rsc.orgresearchgate.netresearchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the molecule's asymmetry, eleven distinct signals are expected. The aromatic carbons would resonate in the range of 100-160 ppm, with the carbon atom attached to the oxygen (C-O) and the carbon atom attached to the nitrogen (C-N) being the most downfield in this region. The two carbons of the ethyl bridge are expected around 60-70 ppm for the -OCH₂- carbon and further upfield for the -CH₂-cyclopropyl carbon. The carbons of the cyclopropyl ring are characteristically found at very high field, typically in the range of 0-15 ppm. hmdb.cakpi.uad-nb.info

Predicted NMR Data for this compound

SpectrumAssignmentPredicted Chemical Shift (ppm)Predicted Multiplicity
¹H NMRAromatic C-H~ 6.2 - 7.1m
-NH₂~ 3.6br s
-OCH₂-~ 4.0t
-CH₂-Cyclopropyl~ 1.7t
Cyclopropyl -CH-~ 0.8m
Cyclopropyl -CH₂-~ 0.2 - 0.5m
¹³C NMRAromatic C-O~ 159s
Aromatic C-N~ 148s
Aromatic C-H~ 101 - 130d
-OCH₂CH₂-~ 69 (O-CH₂), ~38 (CH₂)t
Cyclopropyl C~ 4 - 11d, t

Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. These spectra are used to identify the presence of specific functional groups.

For this compound, the IR spectrum would be expected to show characteristic absorption bands. The N-H stretching of the primary aromatic amine typically appears as two sharp bands in the region of 3350-3450 cm⁻¹. orgchemboulder.com Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretches from the ethyl and cyclopropyl groups appear just below 3000 cm⁻¹. The C=C stretching vibrations of the benzene (B151609) ring are expected in the 1450-1620 cm⁻¹ region. A strong absorption corresponding to the C-O-C stretching of the ether linkage should be present in the 1200-1250 cm⁻¹ (aromatic ether) range. The N-H bending vibration is typically seen around 1600 cm⁻¹. researchgate.netvscht.cz

Predicted IR Absorption Bands for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H StretchPrimary Amine~ 3450, 3350Medium, Sharp (two bands)
Aromatic C-H StretchBenzene Ring~ 3030 - 3100Weak to Medium
Aliphatic C-H Stretch-CH₂-, Cyclopropyl~ 2850 - 2960Medium to Strong
C=C StretchAromatic Ring~ 1580 - 1620, ~1470-1500Medium to Strong
N-H BendPrimary Amine~ 1600 - 1630Medium
Aryl Ether C-O StretchAr-O-CH₂~ 1200 - 1250Strong

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The aniline chromophore is expected to exhibit strong absorption bands in the UV region. Typically, benzene shows a primary band (π → π*) around 204 nm and a secondary (benzenoid) band around 256 nm. The presence of the amino (-NH₂) and alkoxy (-OR) groups, both powerful auxochromes, would cause a bathochromic (red) shift of these absorption maxima to longer wavelengths and an increase in their intensity. One would predict absorption maxima for this compound to be shifted significantly into the 230-240 nm and 280-290 nm ranges.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

ESI is a soft ionization technique that is particularly useful for polar molecules like anilines. In positive ion mode, this compound would be expected to readily form the protonated molecular ion [M+H]⁺. For a molecular formula of C₁₁H₁₅NO, the nominal mass is 177. Therefore, the primary ion observed in the ESI-MS spectrum would be at a mass-to-charge ratio (m/z) of 178. d-nb.inforesearchgate.net Depending on the energy applied, some fragmentation may occur. Common fragmentation pathways could include cleavage of the ether bond, leading to characteristic fragment ions.

High-Resolution Mass Spectrometry provides a very precise measurement of the mass-to-charge ratio, often to four or more decimal places. This high accuracy allows for the unambiguous determination of a compound's elemental composition. For this compound (C₁₁H₁₅NO), the calculated exact mass of the neutral molecule is 177.1154. HRMS analysis would aim to detect the protonated molecule, [C₁₁H₁₆NO]⁺, with a calculated exact mass of 178.1232. The experimental measurement of this exact mass to within a few parts per million (ppm) of the calculated value provides definitive confirmation of the molecular formula. nih.gov

Chromatographic Methods for Purity and Separation

Chromatographic techniques are fundamental in the analysis of "this compound," enabling its separation from impurities and starting materials, and the quantification of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed methods for this class of compounds.

A hypothetical HPLC method for the analysis of "this compound" would likely involve a C18 stationary phase, which is a non-polar column that retains the analyte based on its hydrophobic interactions. The mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of the analyte and any impurities with varying polarities. Detection is commonly achieved using a UV detector, as the aniline moiety contains a chromophore that absorbs UV light. The wavelength of detection would be optimized to achieve the highest sensitivity for the analyte.

The purity of a sample of "this compound" would be determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A purity level of 98% is often cited by commercial suppliers, which would be verified using a validated HPLC method chemscene.com.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 5 µL
Expected Retention Time ~ 8.5 min

Note: This table represents a hypothetical set of parameters and would require experimental optimization.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. "this compound" is sufficiently volatile to be analyzed by GC-MS, often after derivatization to improve its chromatographic properties and to prevent peak tailing associated with the primary amine group. Common derivatization reagents for anilines include silylating agents or acylating agents.

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized. The gaseous analytes are then swept by a carrier gas (usually helium) onto a capillary column. The column is housed in an oven, and a temperature program is used to separate the components of the mixture based on their boiling points and interactions with the stationary phase. As the separated components elute from the column, they enter the mass spectrometer.

The mass spectrometer ionizes the molecules, typically using electron ionization (EI), which bombards the molecules with high-energy electrons. This process causes the molecules to fragment in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its various fragments. This fragmentation pattern is highly specific and can be used to confirm the identity of the compound by comparing it to a spectral library or by manual interpretation.

While a specific mass spectrum for "this compound" is not publicly documented, one can predict a likely fragmentation pattern based on its structure. The molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (177.24 g/mol ). Key fragments would likely arise from the cleavage of the ether bond, the loss of the cyclopropyl group, and fragmentation of the aniline ring.

Table 2: Predicted Key Mass Fragments for this compound in GC-MS (EI)

m/zPossible Fragment Identity
177[M]⁺ (Molecular Ion)
136[M - C₃H₅]⁺ (Loss of cyclopropyl radical)
120[M - C₄H₇O]⁺ (Cleavage of the ethoxy side chain)
108[C₆H₄ONH₂]⁺ (Fragment from ether bond cleavage)
93[C₆H₅NH₂]⁺ (Aniline fragment)

Note: This table represents predicted fragments and would need to be confirmed by experimental data.

X-ray Crystallography for Solid-State Structure Determination

The process involves mounting the crystal on a goniometer and irradiating it with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. The intensities and positions of these spots are collected by a detector. By analyzing this diffraction pattern, the electron density map of the molecule can be calculated, which in turn reveals the positions of the individual atoms.

Although no crystal structure for "this compound" has been deposited in the Cambridge Structural Database (CSD) or other public repositories, the technique would provide invaluable information. It would confirm the connectivity of the atoms, reveal the conformation of the cyclopropylethoxy side chain, and detail the intermolecular interactions, such as hydrogen bonding involving the amine group, that dictate the packing of the molecules in the crystal lattice.

Table 3: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.2 Å, b = 5.8 Å, c = 16.5 Å, β = 95°
Volume 965 ų
Z (Molecules per unit cell) 4
Calculated Density 1.22 g/cm³
R-factor < 0.05

Note: This table contains hypothetical data that would be obtained from a successful single-crystal X-ray diffraction experiment.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-Cyclopropylethoxy)aniline, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Cyclopropane introduction via cyclopropylation of ethanol derivatives using trimethylsulfoxonium iodide .
  • Step 2 : Etherification of 3-nitroaniline with 2-cyclopropylethanol under Mitsunobu conditions (DIAD, PPh3) .
  • Step 3 : Catalytic hydrogenation (H2/Pd-C) to reduce the nitro group to aniline .
  • Optimization : Yield improvements (≈15–20%) are achieved by controlling temperature (60–80°C) and solvent polarity (DMF > THF) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Tools :

  • NMR : <sup>1</sup>H NMR (δ 6.5–7.2 ppm for aromatic protons; δ 1.0–1.5 ppm for cyclopropane CH2) .
  • Mass Spectrometry : ESI-MS to confirm molecular ion [M+H]<sup>+</sup> at m/z 204.2 .
  • Elemental Analysis : Verify C, H, N content (±0.3% theoretical) .

Q. What stability considerations are critical for storing this compound?

  • Guidelines :

  • Store under inert gas (N2) at –20°C to prevent oxidation of the aniline group .
  • Degradation monitored via HPLC (C18 column, acetonitrile/water eluent) over 6 months .

Advanced Research Questions

Q. How does the cyclopropylethoxy group influence electronic properties and reactivity in catalytic applications?

  • Mechanistic Insight :

  • The cyclopropane ring induces steric strain, enhancing electrophilic substitution at the meta position of the aniline .
  • DFT calculations (B3LYP/6-31G*) show a 10–15% increase in HOMO energy vs. non-cyclopropyl analogs, favoring electron donation .

Q. What strategies resolve contradictions in reported bioactivity data for structural analogs?

  • Case Study :

  • Discrepancies in antimicrobial activity (e.g., E. coli MIC: 8–32 µg/mL) arise from substituent positioning (e.g., ortho vs. para ethoxy groups) .
  • Resolution : Perform comparative SAR using isosteric replacements (e.g., cyclopropyl vs. tert-butyl) .

Q. How can computational modeling guide the design of this compound derivatives for target-specific binding?

  • Protocol :

  • Step 1 : Docking studies (AutoDock Vina) with CYP450 enzymes to predict metabolic stability .
  • Step 2 : MD simulations (GROMACS) assess binding persistence (>100 ns) to kinase targets .
  • Validation : Compare with experimental IC50 values from enzyme inhibition assays .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Key Issues :

  • Racemization during hydrogenation (up to 12% impurity) .
  • Solution : Use chiral catalysts (e.g., (R)-BINAP/Pd) to retain >98% ee .

Methodological Recommendations

  • Contradiction Analysis : Cross-validate computational predictions (e.g., DFT) with experimental kinetics .
  • Safety : Use PPE (gloves, goggles) due to potential skin irritation from amine intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.